1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene
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Overview
Description
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene involves several steps, including the introduction of methoxy and fluorine groups onto the benzene ring. One common method involves the reaction of a suitable benzene derivative with methoxy and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The methoxy groups can also influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: This compound has a similar structure but with a different fluorine substitution pattern.
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: Another closely related compound with a different position of the fluoromethyl group.
1,3-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain contexts. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-fluoro-4-(fluoromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ODQUAONDTRKAAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)F)CF |
Origin of Product |
United States |
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